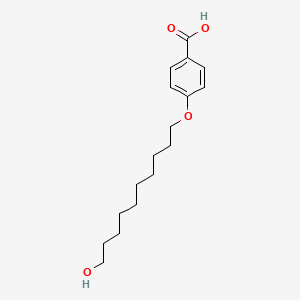

4-((10-Hydroxydecyl)oxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(10-hydroxydecoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c18-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)17(19)20/h9-12,18H,1-8,13-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGWUBFTLIVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599731 | |

| Record name | 4-[(10-Hydroxydecyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139298-69-4 | |

| Record name | 4-[(10-Hydroxydecyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 4 10 Hydroxydecyl Oxy Benzoic Acid

Established Synthetic Pathways for 4-((10-Hydroxydecyl)oxy)benzoic Acid

The most common and established methods for the synthesis of this compound involve a multi-step process that strategically employs protection, etherification, and deprotection steps.

Multi-Step Synthesis from Precursor Compounds

The synthesis of this compound is typically achieved through a multi-step sequence starting from more readily available precursors. A common strategy involves the use of 4-hydroxybenzoic acid and a difunctional C10 alkyl chain. The core of this synthesis is the Williamson ether synthesis, a reliable method for forming ether linkages. wikipedia.orglibretexts.orgwikipedia.org

A plausible synthetic route is initiated by the protection of the carboxylic acid group of 4-hydroxybenzoic acid, often through esterification, to prevent its interference in the subsequent etherification step. The resulting ester, for example, methyl 4-hydroxybenzoate (B8730719), is then reacted with a 10-carbon alkyl chain containing a good leaving group at one end and a protected hydroxyl group at the other, such as 10-bromodecan-1-ol with its hydroxyl group protected. Alternatively, a reaction with 1,10-dibromodecane (B1670030) can be performed, followed by a nucleophilic substitution to introduce the terminal hydroxyl group.

The key Williamson ether synthesis step involves the deprotonation of the phenolic hydroxyl group of the 4-hydroxybenzoate ester with a base, such as potassium carbonate or sodium hydride, to form a phenoxide. orgsyn.org This nucleophilic phenoxide then attacks the alkyl halide (e.g., 1-bromo-10-hydroxydecane, with the hydroxyl group appropriately protected) in an SN2 reaction to form the ether linkage. libretexts.orgwikipedia.org The final step in the sequence is the hydrolysis of the ester group to yield the carboxylic acid and the deprotection of the terminal hydroxyl group, if it was protected, to afford the final product, this compound. Microwave-assisted nucleophilic substitution has also been employed to synthesize similar p-alkoxybenzoic acids, offering a more rapid and efficient method. cadrek12.orged.gov

Esterification and Hydrolysis Reactions in this compound Synthesis

Esterification and hydrolysis are fundamental reactions in the synthetic strategy for this compound. chemmethod.comresearchgate.net Esterification is primarily used as a protective strategy for the carboxylic acid functionality of the 4-hydroxybenzoic acid starting material. Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, prevents the acidic proton from interfering with the basic conditions required for the Williamson ether synthesis. This protection is crucial for achieving a high yield of the desired ether product.

Conversely, hydrolysis is the deprotection step that regenerates the carboxylic acid at the end of the synthetic sequence. After the ether linkage has been successfully formed, the ester is cleaved, typically by base-catalyzed hydrolysis using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This step is generally straightforward and proceeds with high yield, revealing the carboxylic acid moiety of the target molecule.

Palladium-Catalyzed Coupling Reactions in Derivative Formation

While direct examples of palladium-catalyzed coupling reactions using this compound as a substrate are not prevalent in the literature, the principles of these powerful C-C bond-forming reactions can be applied to its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methods in modern organic synthesis for creating complex molecular architectures. libretexts.orgwikipedia.orgwikipedia.orglibretexts.org

For these reactions to be applicable, the aromatic ring of the benzoic acid moiety would typically need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. For instance, if a bromo-substituted version of this compound were synthesized, it could undergo a Suzuki coupling with a boronic acid to form a biaryl structure. wikipedia.orgorganic-chemistry.org Similarly, a Sonogashira coupling with a terminal alkyne could be employed to introduce an alkynyl substituent onto the aromatic ring. wikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction could be used to couple the halogenated aromatic ring with an alkene. wikipedia.orgnih.govorganic-chemistry.org These reactions would significantly expand the structural diversity of derivatives that can be synthesized from the this compound scaffold, enabling the creation of novel materials with tailored properties.

| Palladium-Catalyzed Coupling Reaction | Reactants | Product Type |

| Suzuki Coupling | Aryl Halide/Triflate + Organoboron Compound | Biaryl, etc. |

| Heck Reaction | Aryl Halide/Triflate + Alkene | Substituted Alkene |

| Sonogashira Coupling | Aryl Halide/Triflate + Terminal Alkyne | Aryl Alkyne |

Advanced Synthetic Approaches to this compound and its Analogs

Advanced synthetic strategies for producing this compound and similar long-chain alkoxybenzoic acids focus on improving efficiency, sustainability, and access to the necessary precursors. One area of advancement is in the synthesis of the 4-hydroxybenzoic acid (4-HBA) precursor itself. Microbial synthesis of 4-HBA from renewable feedstocks using metabolically engineered microorganisms like Escherichia coli presents a greener alternative to traditional chemical synthesis from petroleum-derived phenol. nih.gov This biotechnological approach offers a more sustainable route to a key starting material.

Furthermore, for the synthesis of liquid crystalline materials based on similar structures, mechanochemistry has been explored as a solvent-free method for preparing complexes of alkoxybenzoic acids. conicet.gov.arulisboa.ptresearchgate.net This solid-state grinding technique can lead to the formation of new molecular structures through hydrogen bonding, offering an environmentally friendly and efficient synthetic alternative.

Derivatization Strategies Utilizing this compound as a Building Block

The dual functionality of this compound makes it an excellent A-B type monomer for the synthesis of polymers and dendrimers. The carboxylic acid and hydroxyl groups can be used in various condensation reactions to build up larger, more complex structures.

Synthesis of Pyrenyl Poly(arylester) Dendrimers Incorporating this compound

The synthesis of dendrimers, which are highly branched and well-defined macromolecules, can utilize this compound as a key component. nih.govmdpi.com While a direct synthesis of pyrenyl poly(arylester) dendrimers using this specific molecule is not explicitly detailed in the reviewed literature, a general synthetic strategy can be outlined based on established dendrimer chemistry.

A convergent approach would involve first attaching a pyrene (B120774) moiety to the this compound molecule. For example, the hydroxyl group of the decyl chain could be esterified with a pyrene-containing carboxylic acid, such as pyrenebutyric acid. This would create a pyrene-functionalized monomer.

Functionalization of Fullerenes with this compound Derivatives

The covalent functionalization of fullerenes is a critical strategy to modulate their physical and chemical properties, particularly to improve their solubility and processability for applications in materials science and biomedicine. While direct examples of functionalizing fullerenes with this compound are not extensively documented, established fullerene chemistry provides clear pathways for such transformations. The dual functionality of the benzoic acid derivative offers two distinct handles—the carboxylic acid and the terminal hydroxyl group—for covalent attachment to the fullerene cage.

A plausible synthetic approach involves the esterification of the terminal hydroxyl group with a fullerene-containing carboxylic acid derivative, such as a fulleropyrrolidine dicarboxylic acid. This reaction typically proceeds under standard esterification conditions, for instance, using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The long, flexible (10-hydroxydecyl)oxy chain would act as a spacer, separating the rigid fullerene sphere from the benzoic acid moiety. This separation can be crucial for directing the self-assembly of the resulting adducts.

Alternatively, the carboxylic acid group of this compound can be activated and reacted with a fullerene derivative bearing a nucleophilic group, such as an amino or hydroxyl group. For example, conversion of the benzoic acid to an acid chloride followed by reaction with a fullerene-amine adduct would yield a stable amide linkage. The terminal hydroxyl group on the decyl chain would remain available for further functionalization if desired. These strategies allow for the creation of "tailor-made" fullerene derivatives where the properties of the fullerene are combined with the recognition or self-assembly capabilities of the benzoic acid headgroup.

| Reaction Type | Fullerene Reactant | Benzoic Acid Derivative Functionality Used | Coupling/Reaction Conditions | Resulting Linkage |

|---|---|---|---|---|

| Esterification | Fulleropyrrolidine dicarboxylic acid | Terminal -OH | DCC, DMAP in organic solvent (e.g., CH₂Cl₂) | Ester bond |

| Amidation | Amino-functionalized fullerene (e.g., Fulleropyrrolidine) | -COOH (activated as acid chloride) | 1. SOCl₂ or Oxalyl chloride; 2. Base (e.g., Et₃N) in organic solvent | Amide bond |

| Williamson Ether Synthesis | Halogenated fullerene derivative | Terminal -OH (as alkoxide) | Base (e.g., NaH) to form alkoxide, followed by nucleophilic substitution | Ether bond |

Formation of Liquid Crystalline Precursors and Mesogenic Units from this compound

4-Alkoxybenzoic acids are classic examples of calamitic (rod-like) mesogens, which are molecules that exhibit liquid crystalline phases. The formation of these mesophases is driven by the self-assembly of molecules into ordered structures. nih.gov In the case of this compound, the key interaction is the formation of stable hydrogen-bonded dimers between the carboxylic acid groups of two molecules. nih.goved.gov This dimerization effectively elongates the molecular structure, enhancing the molecular anisotropy required for the formation of liquid crystal phases. ed.gov

The synthesis of this compound typically involves a Williamson ether synthesis. A common route starts with the alkylation of an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate, with a long-chain α,ω-dihaloalkane like 1,10-dibromodecane. This is followed by nucleophilic substitution of the terminal bromine with a hydroxyl group and subsequent saponification of the ester to yield the final carboxylic acid.

The mesogenic properties of 4-alkoxybenzoic acids are highly dependent on the length of the flexible alkyl chain. researchgate.netmdpi.com Shorter chains tend to favor the formation of a nematic phase, which has long-range orientational order but no positional order. As the chain length increases, the enhanced van der Waals interactions between the chains promote the formation of more ordered smectic phases, which possess orientational order and one-dimensional positional order (i.e., a layered structure). researchgate.net Given its long decyl chain, this compound is expected to exhibit smectic mesophases. The terminal hydroxyl group provides an additional site for hydrogen bonding, which can further influence the stability and type of the mesophase.

| n (Number of Carbon Atoms in Alkoxy Chain) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase Type(s) |

|---|---|---|---|

| 4 | 116 | 147 | Nematic |

| 5 | 105 | 152 | Nematic |

| 6 | 107 | 154 | Nematic |

| 7 | 98 | 147 | Nematic, Smectic C |

| 8 | 101 | 147 | Nematic, Smectic C |

| 10 | 118 | 143 | Nematic, Smectic C |

| 12 | 122 | 138 | Smectic C |

Incorporation of this compound into Immunomodulatory Compounds

While the direct use of this compound in synthesized immunomodulatory compounds is not widely reported, its structural motifs are highly relevant for the design of new therapeutic agents. The strategic incorporation of lipophilic moieties into drug candidates is a common and effective strategy to modulate their pharmacological profiles. nih.gov The long (10-hydroxydecyl)oxy chain can serve as a lipophilic tail to enhance membrane permeability, prolong half-life, or anchor the molecule to the surface of cells or lipid bilayers. Benzoic acid and its derivatives are known scaffolds in a variety of bioactive molecules, including some with anti-inflammatory or anticancer properties. nih.govpreprints.orgnih.gov

A key synthetic strategy for incorporating this compound into a larger bioactive molecule is through covalent conjugation via its versatile functional groups. The carboxylic acid can be readily coupled with amines or alcohols present in an immunomodulatory pharmacophore to form stable amide or ester linkages. Standard peptide coupling reagents (e.g., HATU, HBTU) or carbodiimides can facilitate these transformations under mild conditions.

Similarly, the terminal hydroxyl group can be used as a nucleophile to displace a leaving group on a parent drug or can be acylated with a carboxylic acid-containing drug. This dual functionality allows this compound to act as a linker, tethering a pharmacophore to another molecule, a surface, or a nanoparticle. For instance, it could be used to attach a small-molecule immunomodulator to a liposome (B1194612) for targeted drug delivery. The combination of a rigid aromatic unit, a flexible lipophilic spacer, and versatile chemical handles makes it a promising component for developing next-generation immunomodulatory agents with tailored properties.

| Target Pharmacophore Functional Group | Benzoic Acid Derivative Functionality Used | Coupling Chemistry | Potential Outcome |

|---|---|---|---|

| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide coupling (e.g., HATU, DCC) | Formation of a stable amide-linked conjugate |

| Alcohol (-OH) | Carboxylic Acid (-COOH) | Esterification (e.g., Steglich, Yamaguchi) | Creation of an ester-linked prodrug or conjugate |

| Carboxylic Acid (-COOH) | Terminal Alcohol (-OH) | Esterification (e.g., Steglich, Yamaguchi) | Attachment of the pharmacophore via an ester bond |

| Alkyl Halide (-X) | Terminal Alcohol (-OH) | Williamson Ether Synthesis | Formation of a stable ether-linked conjugate |

Supramolecular Chemistry and Self Assembly Phenomena Involving 4 10 Hydroxydecyl Oxy Benzoic Acid Derivatives

Investigations into Self-Assembled Monolayers of Benzoic Acid Derivatives

The ability of benzoic acid derivatives to form ordered, two-dimensional structures at interfaces is a subject of significant research, driven by potential applications in nanoscience and surface engineering.

The self-assembly of alkyloxybenzoic acids at solution-solid interfaces is a process where molecules spontaneously form ordered monolayers. nih.govfigshare.com The initial stage of this process, nucleation, is critical in determining the final structure and quality of the monolayer. Research on molecules analogous to 4-((10-Hydroxydecyl)oxy)benzoic acid, such as 4-tetradecyloxybenzoic acid, has demonstrated that the formation of these monolayers can be precisely controlled. nih.gov At the 1-phenyloctane–graphite (B72142) interface, scanning tunneling microscopy (STM) has been used to not only observe but also to manipulate the assembly process. nih.gov

A key finding is the ability to achieve "nucleation on-command." nih.gov By using the influence of an STM tip, it is possible to initiate the nucleation of small, isolated domains of the benzoic acid derivative in a reproducible manner. nih.gov This level of control opens avenues for studying the fundamental physics and chemistry of self-assembly, including the elementary stages of nucleation, growth, and the ripening of domains on a surface. nih.gov Further studies have shown that a self-assembled monolayer of 4-(octadecyloxy)benzoic acid can act as a "structured nucleus" to induce the oriented nucleation of three-dimensional crystals of 4-hydroxybenzoic acid from a solution, highlighting the template effect of these monolayers. lookchem.com The process is driven by the ordered binding of solute molecules to the amphiphile's head groups, forming hydrogen-bonded cyclic dimers between the carboxylic acid moieties. lookchem.com

One method to gain further control over the self-assembly process is to decouple the monolayer from the underlying solid substrate by introducing a buffer layer. nih.gov This approach removes the strong influence of the substrate's crystal lattice on the assembling molecules. nih.gov In studies using 4-tetradecyloxybenzoic acid on a graphite surface, a long-chain alkane (n-pentacontane) was used as a buffer layer. nih.gov

The introduction of the buffer layer has several effects:

Decoupling: It physically separates the functional monolayer from the substrate, reducing the substrate's templating effect. nih.gov

New Interface: The buffer layer provides a new surface with potentially different symmetry and lattice constants compared to the solid substrate. nih.gov

Modified Adsorption: The energy of adsorption for the assembling molecule is typically lower on the buffer layer than on the bare substrate. nih.gov

Interestingly, for 4-tetradecyloxybenzoic acid, the use of an n-pentacontane buffer layer did not result in new structural polymorphs; the same three structures observed on bare graphite were also formed on the buffer layer, although their relative concentrations differed. nih.gov The most significant advantage of the buffer layer was the enhanced control it provided over the assembly dynamics. It created a unique platform where the nucleation and growth of the monolayer could be monitored and manipulated with greater precision, as demonstrated by the on-command nucleation experiments using an STM tip. nih.gov

Mechanisms of Supramolecular Organization and Intermolecular Interactions

The supramolecular organization of this compound and its derivatives is a complex interplay of non-covalent interactions. The distinct chemical moieties within the molecule—the carboxylic acid head, the aromatic phenyl ring, and the long aliphatic tail terminating in a hydroxyl group—each contribute to the self-assembly process through specific intermolecular forces. These forces dictate the arrangement of the molecules into higher-order structures, such as those observed in liquid crystalline phases.

Role of Hydrogen Bonding in Self-Assembly

Hydrogen bonding is a primary and highly directional interaction that plays a crucial role in the initial stages of self-assembly for 4-alkoxybenzoic acids. The carboxylic acid group is a potent hydrogen bond donor and acceptor. This functionality facilitates the formation of highly stable centrosymmetric dimers, where two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxyl groups. This dimerization is a well-established motif in the crystal structures of 4-alkoxybenzoic acids and is considered a fundamental building block for their liquid crystalline phases. researchgate.net

The formation of these hydrogen-bonded dimers effectively creates a larger, more rigid mesogenic unit. This enhanced structural anisotropy is a key factor in the emergence of liquid crystalline behavior. In the context of this compound, the terminal hydroxyl group on the decyl chain introduces an additional site for hydrogen bonding. This can lead to the formation of extended hydrogen-bonded networks, further stabilizing the supramolecular assembly and potentially influencing the type of liquid crystal phase formed. For instance, intermolecular hydrogen bonding has been shown to be instrumental in the formation and stability of various mesophases in thermotropic liquid crystal systems. nih.gov

The strength and directionality of these hydrogen bonds are critical in defining the primary structure of the self-assembled aggregates. The linear arrangement of the hydrogen-bonded dimers is a common feature that promotes the elongated molecular shape necessary for calamitic (rod-like) liquid crystals.

| Interaction Type | Participating Groups | Significance in Self-Assembly |

| Intermolecular Hydrogen Bonding | Carboxylic acid groups (-COOH) | Formation of stable centrosymmetric dimers, creating a larger mesogenic unit. researchgate.net |

| Intermolecular Hydrogen Bonding | Terminal hydroxyl groups (-OH) | Potential for extended hydrogen-bonded networks, enhancing thermal stability. |

π–π Stacking and Hydrophobic Interactions in Supramolecular Architectures

While hydrogen bonding governs the initial dimerization, π–π stacking and hydrophobic interactions are vital for the organization of these dimers into larger, ordered supramolecular architectures.

The aromatic phenyl rings of the 4-alkoxybenzoic acid dimers tend to arrange themselves in a parallel or near-parallel fashion to maximize favorable π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π clouds of adjacent aromatic rings, contribute significantly to the cohesive energy of the assembly. In smectic liquid crystal phases, which are characterized by layered structures, π–π stacking is particularly important for maintaining the positional order of the aromatic cores within the layers. researchgate.net The dense packing of the aromatic regions, facilitated by these interactions, is a distinguishing feature of many liquid crystalline materials. nih.gov

Concurrently, the long, flexible decyl chains play a crucial role through hydrophobic interactions. These nonpolar aliphatic tails tend to segregate from the more polar aromatic and carboxylic acid regions, driving the formation of distinct sub-structures. In a liquid crystalline phase, this micro-segregation leads to the formation of layers or columns of aliphatic chains. The free energy of transfer of long alkyl chains from a more polar to a nonpolar environment is a significant driving force for this self-assembly. Studies on long-chain n-alkyl carboxylic acids have shown that the hydrophobic contribution to self-association increases linearly with the length of the alkyl chain. nih.gov

The interplay between the π–π stacking of the aromatic cores and the hydrophobic packing of the aliphatic tails leads to the formation of lamellar (layered) structures characteristic of smectic phases. The loosely packed aliphatic regions provide fluidity, while the more ordered aromatic regions, stabilized by π–π interactions, impart a degree of crystalline order. researchgate.netnih.gov This delicate balance between order and disorder is the hallmark of the liquid crystalline state. For 4-alkoxybenzoic acids, it is thought that the presence of π–π interactions in the alkyloxy series is a key differentiator in their thermal behavior compared to 4-alkylbenzoic acids. conicet.gov.ar

| Interaction Type | Participating Groups | Effect on Supramolecular Architecture |

| π–π Stacking | Phenyl rings | Promotes parallel alignment of aromatic cores, contributing to the formation of ordered layers (smectic phases). researchgate.netnih.gov |

| Hydrophobic Interactions | Decyl chains | Drives the segregation of nonpolar tails, leading to micro-phase separation and the formation of aliphatic sub-layers. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 10 Hydroxydecyl Oxy Benzoic Acid Analogs

Qualitative SAR Analysis of Benzoic Acid Derivatives

Qualitative SAR analysis examines how specific changes in a molecule's structure, such as the length of an alkyl chain or the electronic nature of substituents, affect its activity. This approach provides valuable insights into the structural requirements for a desired biological or material effect.

The length of the alkoxy chain in 4-alkoxybenzoic acid derivatives is a critical determinant of their biological activity. Studies on various benzoic acid analogs, including those with structures similar to 4-((10-Hydroxydecyl)oxy)benzoic acid, have demonstrated that altering the number of carbon atoms in this chain can significantly modulate a compound's efficacy in different biological contexts.

For instance, in the realm of antibacterial agents, the alkyl chain length plays a crucial role. Research on erythorbyl fatty acid esters has shown that there is an optimal chain length for maximum antibacterial activity against Gram-positive bacteria, with erythorbyl myristate (C14) being the most potent in the series tested (C10-C18) researchgate.net. This suggests that the hydrophobicity conferred by the alkyl chain must be finely tuned for effective interaction with bacterial membranes. An excessively long chain might hinder this interaction due to steric hindrance or reduced bioavailability nih.gov. Conversely, a chain that is too short may not provide sufficient lipophilicity to penetrate the bacterial cell wall effectively. This principle is observed across different classes of compounds, where increasing the alkyl chain length often correlates with increased toxicity or antimicrobial activity up to a certain point, after which a further increase leads to a decrease in activity researchgate.net.

The table below illustrates the conceptual relationship between alkyl chain length and antibacterial activity, as observed in studies of similar compound classes.

| Alkyl Chain Length | Relative Antibacterial Activity | Rationale |

| Short (e.g., C4-C6) | Low | Insufficient lipophilicity to disrupt bacterial membranes effectively. |

| Medium (e.g., C8-C14) | High | Optimal balance of lipophilicity and water solubility for membrane interaction. |

| Long (e.g., C16+) | Decreasing | Increased steric hindrance and reduced bioavailability may limit efficacy. nih.gov |

This table is a generalized representation based on trends observed in related compounds and not specific data for this compound analogs.

For many biological activities, including antibacterial and antioxidant effects, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are particularly significant. nih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH3) can increase the electron density of the aromatic ring. Studies on benzoic acid derivatives have shown that strong electron-donating groups attached to the benzene (B151609) ring can enhance anti-sickling activity. In the context of α-amylase inhibition, the position of hydroxyl groups is critical; a hydroxyl group at the 2-position of the benzoic acid ring has a strong positive effect on inhibitory activity. mdpi.com

Electron-Withdrawing Groups (EWGs): While less commonly associated with enhanced activity in this class, EWGs can influence molecular interactions. However, for activities like antimicrobial action, the presence of heteroatoms such as nitrogen, oxygen, or sulfur can sometimes decrease inhibitory activity. nih.gov

The following table summarizes the general influence of substituent electronic properties on the activity of benzoic acid derivatives.

| Substituent Type | Example Groups | General Impact on Biological Activity |

| Electron-Donating | -OH, -OCH3, -NH2 | Often enhances antioxidant, antibacterial, and other biological activities by modifying electronic density and hydrogen bonding potential. chitkara.edu.in |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Can decrease activity in some contexts by altering the electronic profile required for target interaction. nih.gov |

QSAR Modeling for Predicting Biological and Material Properties

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity or material properties. nih.govnih.govresearchgate.net These models are invaluable for predicting the properties of new, unsynthesized compounds, thereby accelerating the discovery process. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com These descriptors can be categorized based on their dimensionality and the properties they represent.

For benzoic acid derivatives, a wide range of descriptors has been successfully employed in QSAR studies: dergipark.org.tr

1D Descriptors: These include basic properties like molecular weight and counts of specific atoms or functional groups (e.g., number of hydroxyl groups). nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and electrotopological state indices (E-state indices), which describe the electronic and topological characteristics of atoms and bonds. dergipark.org.trnih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, these include steric parameters (e.g., molar refractivity), hydrophobic fields, and electrostatic fields. dergipark.org.tr

Physicochemical Descriptors: Parameters like the logarithm of the partition coefficient (logP) for hydrophobicity and Hammett electronic parameters are crucial for modeling biological interactions. nih.gov

QSAR studies on benzoic acid analogs have revealed that descriptors related to hydrophobicity, molar refractivity, aromaticity, and electronic properties are often critical for predicting their biological activity. nih.gov

Once a QSAR model is developed and validated, it can be used for predictive analytics. These models can screen large virtual libraries of compounds to identify candidates with high predicted efficacy, saving significant time and resources in the drug discovery or materials development pipeline. nih.govresearchgate.net

For phenolic compounds, which include benzoic acid derivatives, QSAR models have been developed to predict a range of activities, including cytotoxicity and antioxidant potential. ijsmr.inresearchgate.net Machine learning techniques, such as deep neural networks and support vector regression, are increasingly being used to build robust and highly predictive QSAR models. ijsmr.inresearchgate.net These advanced models can capture complex, non-linear relationships between molecular structure and activity, leading to more accurate predictions. nih.govijsmr.in For example, a QSAR model for phenolic cytotoxicity successfully predicted the activity of new compounds by identifying hydrophobic, steric, and electronic effects as key determinants. ijsmr.in

Computational Approaches in SAR/QSAR Elucidation

Computational chemistry plays a vital role in modern SAR and QSAR studies, providing tools to visualize and quantify the interactions between molecules and their biological targets.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful techniques. These methods correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activities. This approach provides a visual representation of which regions around the molecule are favorable or unfavorable for activity, guiding further structural modifications.

Molecular docking is another essential computational tool. It predicts the preferred orientation of a ligand (like a benzoic acid derivative) when bound to a target receptor, such as an enzyme or protein. The results of docking studies can explain observed SAR trends at an atomic level. For instance, molecular docking of phenolic acids with α-amylase revealed that hydrogen bonding and hydrophobic interactions were the primary forces driving inhibition, providing a structural basis for the observed SAR. mdpi.com These computational approaches help to refine SAR hypotheses and provide detailed insights that are often inaccessible through experimental methods alone.

Theoretical and Computational Chemistry of 4 10 Hydroxydecyl Oxy Benzoic Acid Systems

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-((10-Hydroxydecyl)oxy)benzoic acid. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31+G(d,p)), are frequently used to determine a wide range of molecular properties. researchgate.netmdpi.com

Key molecular properties and reactivity insights obtained from DFT calculations include:

Optimized Molecular Geometry: Calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net This information is fundamental to understanding how the molecule interacts with its environment and other molecules.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscpr.res.in A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are critical for the self-assembly of this compound. niscpr.res.in

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different derivatives.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; involved in charge transfer. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; target for nucleophilic attack. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature of the molecule. |

Molecular Simulation Studies of Self-Assembled Structures and Phase Behavior

Molecular simulations, including Molecular Dynamics (MD) and Monte Carlo (MC) methods, are essential for studying the collective behavior of many molecules. riverpublishers.comresearchgate.net For a molecule like this compound, which is known to form liquid crystals, these simulations can predict how individual molecules self-assemble into larger, ordered structures and how these structures behave under different conditions.

These simulations rely on force fields—a set of parameters describing the potential energy of the system—to calculate the forces between atoms and predict their motion over time. This allows for the investigation of:

Self-Assembly Mechanisms: Simulations can be initiated with molecules in a random arrangement to observe the spontaneous formation of ordered phases. This provides insight into the driving forces for self-assembly, such as hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the aliphatic chains. researchgate.net The ability of the benzoic acid moieties to form hydrogen-bonded dimers is a key interaction that promotes the formation of ordered structures. nih.gov

Phase Behavior: By simulating the system at various temperatures, researchers can predict phase transition temperatures, such as the transition from a crystalline solid to a smectic or nematic liquid crystal phase, and finally to an isotropic liquid. nih.gov The length and flexibility of the hydroxydecyl chain play a crucial role in determining the type of liquid crystalline phase (mesophase) formed and its thermal stability. rsc.org Computational studies on similar p-n-alkylbenzoic acids have been used to understand the relationship between molecular structure and phase behavior. bohrium.com

Structural Characterization: Once a stable phase is formed in the simulation, its structure can be analyzed in detail. This includes calculating order parameters to quantify the degree of molecular alignment, and radial distribution functions to understand the packing of molecules. This data can be directly compared with experimental results from techniques like X-ray diffraction. rsc.org

In Silico Screening and Rational Design of this compound Derivatives

Computational chemistry is a cornerstone of modern rational drug and materials design. In silico techniques allow for the screening of large virtual libraries of compounds and the design of new derivatives with enhanced properties before committing to costly and time-consuming synthesis.

Advanced Analytical Methodologies for Research and Characterization of 4 10 Hydroxydecyl Oxy Benzoic Acid

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of chemical analysis, providing the means to separate 4-((10-Hydroxydecyl)oxy)benzoic acid from reaction mixtures, synthetic byproducts, or biological samples.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the identification and quantification of this compound due to its high resolution, sensitivity, and accuracy. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, leveraging the compound's nonpolar alkyl chain and polar benzoic acid moiety.

In a typical RP-HPLC setup, a C18 column is used as the stationary phase, which effectively retains the compound through hydrophobic interactions. The mobile phase often consists of a gradient mixture of an aqueous solution (like water with a small percentage of an acid such as phosphoric or formic acid to ensure the carboxyl group remains protonated) and an organic solvent like acetonitrile (B52724) or methanol. longdom.orghelixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient separation from both more polar and less polar impurities, culminating in the elution of the target compound with a sharp, well-defined peak. longdom.org Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance at specific wavelengths, typically around 230 to 255 nm. longdom.orghelixchrom.com The retention time of the compound under specific conditions serves as a qualitative identifier, while the area under the peak is proportional to its concentration, allowing for precise quantification when calibrated against a known standard. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Expected Retention Time | Dependent on gradient profile, but will be significantly longer than 4-hydroxybenzoic acid due to the C10 chain. |

Flash Chromatography for Purification

For the purification of this compound on a preparative scale, flash chromatography is an indispensable technique. rsc.org This method is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase, typically silica gel. orgsyn.org The choice of eluent is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is commonly used. orgsyn.org

The purification process begins with the crude product being adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column. The elution starts with a low-polarity solvent mixture (e.g., low percentage of ethyl acetate in hexanes) to wash out nonpolar impurities. The polarity of the eluent is then gradually increased to first elute compounds of intermediate polarity, and finally, a higher polarity mixture is used to elute the desired this compound, which is retained on the silica gel due to its polar carboxylic acid and hydroxyl groups. Fractions are collected and analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgsyn.org

Table 2: Typical Flash Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes |

| Loading Method | Dry loading (adsorbed on silica) or minimal solvent |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the molecular structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the benzene ring will appear as two distinct doublets in the downfield region (around 7-8 ppm) characteristic of a 1,4-disubstituted benzene ring. The protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂) will be a triplet at approximately 4.0 ppm. The protons of the methylene group next to the terminal hydroxyl group (-CH₂-OH) will appear as a triplet around 3.6 ppm. The large number of methylene groups in the middle of the decyl chain will produce a complex multiplet in the upfield region (around 1.3-1.8 ppm). The acidic proton of the carboxylic acid (-COOH) will appear as a broad singlet, often far downfield (>10 ppm), while the hydroxyl proton (-OH) will be a singlet or triplet whose position is concentration and solvent dependent. nih.gov

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| >10.0 | broad s | 1H | -COOH |

| ~7.9 | d | 2H | Aromatic H (ortho to -COOH) |

| ~6.9 | d | 2H | Aromatic H (ortho to -O-) |

| ~4.0 | t | 2H | -O-CH₂ -(CH₂)₈-CH₂-OH |

| ~3.6 | t | 2H | -O-CH₂-(CH₂)₈-CH₂ -OH |

| ~1.8 | m | 2H | -O-CH₂-CH₂ -(CH₂)₇-CH₂-OH |

| ~1.5 | m | 2H | -O-(CH₂)₈-CH₂ -CH₂-OH |

| ~1.3 | m | 12H | -O-CH₂-CH₂-(CH₂ )₆-CH₂-CH₂-OH |

d = doublet, t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid will be observed significantly downfield (~170 ppm). The aromatic carbons will appear in the 110-165 ppm range, with the carbon attached to the ether oxygen appearing at a higher chemical shift than the one attached to the carboxyl group. The carbon of the methylene group attached to the ether oxygen (-O-C H₂) will be around 68 ppm, while the one attached to the terminal hydroxyl group (-C H₂-OH) will be around 63 ppm. The remaining methylene carbons of the decyl chain will resonate in the upfield region of 25-35 ppm. nih.govresearchgate.net

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C =O (Carboxylic Acid) |

| ~163 | Aromatic C -O |

| ~132 | Aromatic C -H (ortho to -COOH) |

| ~122 | Aromatic C -COOH |

| ~114 | Aromatic C -H (ortho to -O-) |

| ~68 | -O-C H₂- |

| ~63 | -C H₂-OH |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nist.gov For this compound (molecular formula C₁₇H₂₆O₄), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass of 294.1831. Electron ionization (EI) MS would also reveal characteristic fragmentation patterns that help confirm the structure. Common fragments would include the loss of the hydroxydecyl chain or cleavage at the ether linkage. researchgate.net

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity |

|---|---|

| 294 | [M]⁺ (Molecular Ion) |

| 276 | [M - H₂O]⁺ |

| 249 | [M - COOH]⁺ |

| 138 | [HOC₆H₄COOH]⁺ (Cleavage at ether O) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound would display several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info The C=O stretch of the carboxyl group will appear as a strong, sharp peak around 1680-1710 cm⁻¹. The O-H stretch of the terminal alcohol will be visible as a moderately broad peak around 3200-3500 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups will be found in the 1200-1300 cm⁻¹ region, while the C-H stretches of the alkyl chain and aromatic ring will be just below 3000 cm⁻¹. docbrown.inforesearchgate.net

Table 6: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 | O-H Stretch | Terminal Alcohol |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 2850-2960 | C-H Stretch | Alkyl Chain |

| 1680-1710 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the primary chromophore is the benzoic acid moiety. The electronic transitions are typically of the π to π* type within the aromatic ring.

Detailed research findings for aromatic carboxylic acids show characteristic absorption bands that are influenced by the solvent environment and substitution on the benzene ring. nih.gov The spectrum of benzoic acid in aqueous solutions, for instance, exhibits two main absorption bands: a strong B-band (benzenoid E2-band) around 230 nm and a weaker, broader C-band (benzenoid B-band) around 274 nm. nih.gov The presence of the alkoxy substituent at the para position in this compound is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the oxygen atom, which extends the conjugation.

A study on 4-n-alkanoyloxy benzoic acids revealed an absorbance band around λ = 265 nm. nih.gov The intensity and precise wavelength of these bands can be influenced by factors such as solvent polarity and pH, the latter affecting the protonation state of the carboxylic acid group.

| Compound | λmax (B-band) | λmax (C-band) | Solvent |

| Benzoic Acid (Neutral) | ~230 nm | ~274 nm | Water (acidic pH) |

| Benzoate (Anion) | ~225 nm | ~269 nm | Water (basic pH) |

| 4-n-alkanoyloxy benzoic acids | - | ~265 nm | Not Specified |

This table presents typical UV-Visible absorption maxima for benzoic acid and a related derivative to illustrate the expected spectral characteristics of this compound.

Advanced Techniques for Investigating Supramolecular Assemblies

The ability of this compound to form ordered structures, or supramolecular assemblies, through non-covalent interactions like hydrogen bonding and van der Waals forces is a key area of research. These assemblies can manifest as thermotropic liquid crystalline phases in the bulk material or as two-dimensional ordered layers on a substrate. A combination of specialized techniques is required to characterize these structures.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an essential tool for the initial identification and characterization of liquid crystalline phases. researchgate.net When a material is in an anisotropic liquid crystalline state, it is birefringent, meaning it can split a beam of polarized light into two rays. When viewed between crossed polarizers, this birefringence results in the appearance of distinct optical patterns known as textures. These textures are characteristic of the specific type of liquid crystal phase (e.g., nematic, smectic, columnar).

For the 4-alkoxybenzoic acid homologous series, various liquid crystalline phases are commonly observed. Upon heating from the crystalline solid, these compounds can transition into smectic phases, which are characterized by a layered molecular arrangement, and at higher temperatures, into a nematic phase, where the molecules have orientational but not positional order. researchgate.net The textures observed under POM provide direct visual evidence of these phases. For example, a nematic phase is often identified by a schlieren texture with characteristic "brush" defects, while smectic phases can exhibit focal-conic or mosaic textures.

| Phase | Typical POM Texture | Description |

| Nematic (N) | Schlieren, Marbled | Characterized by dark brushes or "threads" representing director field defects. |

| Smectic C (SmC) | Broken focal-conic, Schlieren | A tilted layered structure, often showing broken fan textures. |

| Smectic A (SmA) | Focal-conic (fan-shaped) | A layered structure with molecules oriented perpendicular to the layer planes. |

This table describes typical textures observed for liquid crystal phases in compounds analogous to this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the temperatures and enthalpy changes associated with phase transitions. For liquid crystalline materials like this compound, DSC provides quantitative data on the transitions between the crystalline, various liquid crystalline, and isotropic liquid phases.

A typical DSC thermogram for a 4-alkoxybenzoic acid will show endothermic peaks upon heating, corresponding to the energy absorbed during transitions such as crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic liquid. The temperature at which the peak maximum occurs is the transition temperature (T), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. These thermodynamic data are crucial for constructing phase diagrams and understanding the stability of the different mesophases.

| Transition | Transition Temperature (°C) | Enthalpy Change (kJ/mol) |

| Crystal → Smectic C | 99.5 | 29.8 |

| Smectic C → Nematic | 114.5 | 0.5 |

| Nematic → Isotropic | 122.0 | 2.1 |

This table presents representative DSC data for 4-heptyl-4'-biphenylyl-carboxylic acid, a compound with similar liquid crystalline behavior, to illustrate the type of data obtained for this compound.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the structure of materials on a nanometer scale. researchgate.net For liquid crystals, SAXS is used to probe the periodic structures arising from the self-assembly of molecules into layers or columns. nih.gov The scattering pattern provides information about the phase symmetry and characteristic length scales, such as the layer spacing in smectic phases or the lattice parameter in columnar phases.

In a typical SAXS experiment on a liquid crystalline sample, a beam of X-rays is passed through the material, and the scattered X-rays are detected at very small angles. For a smectic A phase, a sharp reflection in the small-angle region would be observed, corresponding to the layer periodicity. The position of this reflection (q) is related to the layer spacing (d) by the equation d = 2π/q. In a smectic C phase, the layer spacing will be smaller than the molecular length due to the tilt of the molecules within the layers. For columnar phases, a set of reflections consistent with a two-dimensional lattice (e.g., hexagonal) would be observed. nih.gov

| Liquid Crystal Phase | SAXS Pattern Feature | Structural Information Derived |

| Smectic A | Sharp peak at q₀ | Layer spacing (d = 2π/q₀) |

| Smectic C | Sharp peak at q₀ | Tilted layer spacing (d = 2π/q₀) |

| Columnar Hexagonal | Peaks in ratio 1:√3:2 | Inter-columnar distance |

This table summarizes the interpretation of SAXS data for common liquid crystal phases relevant to the study of this compound.

Scanning Tunneling Microscopy (STM) for Surface Studies

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can visualize the arrangement of individual molecules on a conductive substrate with atomic or molecular resolution. It is an invaluable tool for studying the two-dimensional self-assembly of molecules like this compound at the liquid-solid interface, typically on a highly oriented pyrolytic graphite (B72142) (HOPG) substrate.

When a solution of the compound is deposited on HOPG, the molecules can physisorb onto the surface and self-assemble into highly ordered monolayers. The formation of these structures is driven by a delicate balance of intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups, van der Waals interactions between the alkyl chains) and molecule-substrate interactions. STM images reveal the packing arrangement of the molecules, such as the formation of lamellar structures. researchgate.net From high-resolution images, it is possible to determine the unit cell parameters of the 2D crystal and the orientation of the molecules with respect to the substrate lattice. For aromatic carboxylic acids, the hydrogen bonding between the carboxyl groups is a dominant motif in directing the self-assembly.

| Parameter | Description | Typical Value for Alkoxybenzoic Acids on HOPG |

| a | Unit cell vector length | 1.0 - 1.5 nm |

| b | Unit cell vector length | 3.0 - 5.0 nm |

| γ | Angle between unit cell vectors | 80° - 90° |

| Lamellar Width | Width of the molecular rows | Corresponds to molecular length |

This table provides representative unit cell parameters for the two-dimensional self-assembly of long-chain alkoxybenzoic acids on a graphite surface, as would be determined by STM.

Emerging Research Directions and Future Perspectives on 4 10 Hydroxydecyl Oxy Benzoic Acid

Innovations in Advanced Materials Science Applications

The unique molecular architecture of 4-((10-Hydroxydecyl)oxy)benzoic acid, featuring a rigid benzoic acid core, a flexible ten-carbon aliphatic chain with a terminal hydroxyl group, and an ether linkage, positions it as a promising candidate for the development of advanced materials. Research into analogous long-chain alkoxybenzoic acids has revealed a strong propensity for forming liquid crystalline phases, which are crucial for applications in displays, sensors, and optical devices. nih.govdtic.mil

The formation of liquid crystals from benzoic acid derivatives is often driven by hydrogen bonding interactions between the carboxylic acid groups, leading to the formation of dimers. nih.gov These supramolecular structures, in conjunction with the micro-segregation of the flexible alkyl chains and rigid aromatic cores, facilitate the emergence of various mesophases, such as nematic and smectic phases. nih.govresearchgate.net The presence of a terminal hydroxyl group in this compound offers an additional site for hydrogen bonding, potentially leading to the formation of more complex and stable liquid crystalline structures.

Innovations in this area are focused on exploiting these self-assembly properties to create novel materials. For instance, polymers incorporating this or similar molecules as side chains are being explored for applications requiring thermotropic behavior. dtic.mil The ability to form ordered structures on a molecular level can be harnessed to create materials with anisotropic optical and electronic properties.

Table 1: Mesomorphic Properties of Related 4-Alkoxybenzoic Acids

| Compound | Mesophase Type(s) | Transition Temperatures (°C) |

| 4-(Decyloxy)benzoic acid | Nematic, Smectic C | Data not specified |

| 4-(Dodecyloxy)benzoic acid | Nematic, Smectic | Data not specified |

| 4-(Octyloxy)benzoic acid | Nematic, Smectic C | Data not specified |

This table is illustrative and based on data for similar compounds to highlight the potential liquid crystalline behavior of this compound.

Future research will likely focus on the precise characterization of the liquid crystalline phases of this compound and its derivatives. Understanding the structure-property relationships will enable the design of materials with tailored phase transition temperatures, birefringence, and dielectric anisotropy for specific technological applications.

Targeted Molecular Design for Enhanced Biological Functionality

Derivatives of 4-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. globalresearchonline.netresearchgate.netnih.gov The molecular structure of this compound provides a versatile scaffold for the targeted design of molecules with enhanced biological functionality.

The long decyl chain imparts lipophilicity to the molecule, which can be crucial for its interaction with biological membranes. This feature is particularly relevant for developing new antimicrobial agents, as increased lipophilicity can facilitate the disruption of bacterial cell membranes. Furthermore, the terminal hydroxyl group and the carboxylic acid group offer opportunities for further chemical modification to fine-tune the molecule's biological activity and pharmacokinetic properties.

One promising area of research is the development of novel antimicrobial agents. By analogy with other phenolic compounds, the mechanism of action could involve the inhibition of essential enzymes or the disruption of cell membrane integrity. researchgate.net The long alkyl chain of this compound could play a significant role in its ability to intercalate into and destabilize microbial membranes.

Another avenue of exploration is the design of potent antioxidants. Phenolic compounds are well-known for their ability to scavenge free radicals. semanticscholar.orgffhdj.com The antioxidant activity of hydroxybenzoic acid derivatives is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov While this compound has only one hydroxyl group on the aromatic ring (as part of the ether linkage), its long alkyl chain could influence its localization within biological systems, potentially concentrating its antioxidant effect in lipid-rich environments like cell membranes.

Table 2: Overview of Potential Biological Activities and Design Strategies

| Biological Activity | Key Structural Feature | Potential Design Strategy |

| Antimicrobial | Long decyl chain, phenolic core | Modification of the terminal hydroxyl group to introduce additional functional groups; Esterification of the carboxylic acid. |

| Antioxidant | Phenolic core | Introduction of additional hydroxyl groups on the benzoic acid ring. |

| Anti-inflammatory | Benzoic acid derivative | Exploration of ester and amide derivatives to modulate activity and delivery. globalresearchonline.net |

Future research in this domain will likely involve the synthesis of a library of derivatives of this compound and the systematic evaluation of their biological activities. This approach, combined with structure-activity relationship (SAR) studies, will pave the way for the development of new therapeutic agents.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. Traditional synthetic methods often involve the use of hazardous reagents, volatile organic solvents, and harsh reaction conditions.

Emerging research focuses on developing more environmentally benign synthetic routes. One promising approach is the use of microwave-assisted synthesis. ijprdjournal.comchemmethod.comrasayanjournal.co.inresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. ijprdjournal.comjapsonline.com The synthesis of benzoic acid derivatives has been shown to be amenable to microwave-assisted techniques. rasayanjournal.co.in

Another key principle of green chemistry is the use of renewable feedstocks and biocatalysis. nih.govresearchgate.netresearchgate.net For instance, 4-hydroxybenzoic acid can be produced from renewable resources through microbial fermentation. nih.govresearchgate.netnih.gov The subsequent alkylation step to introduce the 10-hydroxydecyl chain could potentially be achieved using greener solvents and catalysts. Research into enzymatic catalysis for ether synthesis is an active area that could offer a more sustainable alternative to traditional chemical methods.

A potential green synthetic pathway for this compound could involve:

Bio-based 4-hydroxybenzoic acid: Production via fermentation of renewable feedstocks. nih.gov

Williamson Ether Synthesis under Green Conditions: Reaction of bio-based 4-hydroxybenzoic acid with a derivative of 10-hydroxydecanol (e.g., 10-bromodecan-1-ol) using a phase-transfer catalyst in an aqueous medium or a bio-based solvent to minimize the use of volatile organic compounds. Microwave assistance could be employed to reduce reaction times.

Table 3: Comparison of Conventional and Potential Green Synthesis Approaches

| Synthesis Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |

| Starting Material | Petroleum-derived phenols | Bio-based 4-hydroxybenzoic acid from fermentation nih.gov | Use of Renewable Feedstocks |

| Alkylation Reaction | Use of volatile organic solvents (e.g., acetone, DMF), strong bases | Aqueous medium with phase-transfer catalysis; bio-solvents | Safer Solvents and Auxiliaries |

| Energy Input | Conventional heating (reflux) | Microwave irradiation ijprdjournal.comrasayanjournal.co.in | Energy Efficiency |

| Catalysis | Stoichiometric strong bases | Catalytic amounts of phase-transfer catalysts or enzymatic catalysis | Catalysis |

Future research will focus on optimizing these green synthetic routes to make the production of this compound both economically viable and environmentally sustainable.

Integration of Computational and Experimental Methodologies in Research Advancement

The integration of computational and experimental methodologies is becoming increasingly crucial for accelerating the discovery and development of new materials and molecules. In the context of this compound, computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into its molecular properties and behavior, thereby guiding experimental investigations. nih.govbohrium.com

DFT calculations can be employed to predict a range of properties, including:

Molecular Geometry and Electronic Structure: Understanding the optimal conformation of the molecule and the distribution of electron density. bohrium.com

Vibrational Frequencies: Aiding in the interpretation of experimental spectroscopic data (e.g., IR and Raman).

Reactivity Parameters: Predicting sites of electrophilic and nucleophilic attack, which is valuable for designing synthetic modifications. nih.gov

Intermolecular Interactions: Modeling the hydrogen bonding and van der Waals forces that govern the self-assembly into liquid crystalline phases. nih.gov

For example, computational studies on similar alkoxybenzoic acids have been used to understand their phase behavior and to support experimental findings on their mesomorphic properties. nih.govmdpi.com By simulating the interactions between molecules, researchers can predict the stability of different liquid crystalline phases and the transition temperatures between them.

Table 4: Synergistic Roles of Computational and Experimental Techniques

| Research Area | Computational Method | Experimental Technique | Combined Outcome |

| Liquid Crystal Properties | Molecular Dynamics, DFT nih.gov | Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC) nih.gov | Prediction and confirmation of mesophase behavior and transition temperatures. |

| Spectroscopic Analysis | DFT-based frequency calculations bohrium.com | FT-IR, NMR Spectroscopy nih.gov | Accurate assignment of spectral features and structural elucidation. |

| Biological Activity | Molecular Docking, QSAR | In vitro biological assays | Rational design of more potent derivatives and understanding of interaction mechanisms. |

| Reaction Mechanisms | Transition State Theory, DFT mdpi.com | Kinetic studies, product analysis | Optimization of synthetic routes and catalyst design. |

The synergy between computational and experimental approaches creates a powerful research paradigm. Computational screening can be used to identify promising candidate molecules with desired properties before they are synthesized and tested in the lab, saving time and resources. Conversely, experimental data is essential for validating and refining computational models, leading to more accurate predictions. The future advancement of research on this compound will undoubtedly rely on this integrated approach to unlock its full potential in various applications.

Q & A

Q. What are the recommended synthetic routes for 4-((10-Hydroxydecyl)oxy)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be optimized using esterification or etherification strategies. For example, coupling 10-hydroxydecanol with a benzoic acid derivative via Mitsunobu or Williamson ether synthesis is common. Reaction parameters such as temperature (e.g., 60–80°C for Williamson), catalyst choice (e.g., p-toluenesulfonic acid for esterification), and solvent polarity (e.g., DMF for high solubility) critically affect yield. Enzymatic routes using lipases or esterases may offer greener alternatives, as demonstrated in hydroxy acid synthesis . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by -NMR (to confirm ether linkage) and HPLC (purity >95%) are essential.

Q. How can researchers determine the solubility and stability of this compound in various solvents?

Methodological Answer: Solubility profiling should involve incremental solvent addition (e.g., water, ethanol, DMSO) under controlled agitation (25°C, 150 rpm) until saturation, followed by gravimetric analysis. For stability, accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring can identify decomposition products like carbon oxides or benzoic acid derivatives . Polar aprotic solvents (e.g., DMSO) may enhance stability compared to aqueous buffers. UV-Vis spectroscopy (200–400 nm) can track absorbance shifts indicative of structural changes.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects in DFT calculations). To address this:

- Multi-parameter optimization: Vary solvent polarity (via COSMO-RS models) and pH in simulations to match experimental reaction kinetics .

- Cross-validation: Compare experimental -NMR chemical shifts with DFT-predicted values to refine molecular descriptors.

- Grouping/read-across: Use structurally analogous compounds (e.g., 4-(OCTANOYLOXY)benzoic acid) with known reactivity data to infer behavior, adjusting for chain length differences .

Q. How can in silico modeling predict the toxicological profile of this compound when empirical data is limited?

Methodological Answer: Leverage QSAR (Quantitative Structure-Activity Relationship) models and read-across methodologies:

- ToxCast/Tox21 data: Screen for structural alerts (e.g., ester hydrolysis potential) using tools like OECD QSAR Toolbox.

- Molecular docking: Predict binding affinity to cytochrome P450 enzymes or peroxisome proliferator-activated receptors (PPARγ) to assess metabolic pathways .

- Ecotoxicology: Apply EPI Suite to estimate log (octanol-water partition coefficient) and bioaccumulation potential, even if experimental log is unavailable .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Dose-response curves: Test concentrations from 1 nM to 100 µM in triplicate, using fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterases).

- Kinetic analysis: Determine (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.

- Control validation: Include positive controls (e.g., 4-hydroxybenzoic acid for antioxidant activity) and assess cytotoxicity (MTT assay) in relevant cell lines .

Q. How can researchers characterize the thermal decomposition pathways of this compound under varying atmospheric conditions?

Methodological Answer:

- TGA-DSC: Perform thermogravimetric analysis (heating rate 10°C/min, N₂ or O₂ atmosphere) to identify mass loss events (e.g., decarboxylation at ~200°C).

- GC-MS: Analyze evolved gases (e.g., CO₂, aldehydes) during pyrolysis.

- Kinetic modeling: Apply Flynn-Wall-Ozawa method to calculate activation energy () for decomposition steps .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound across studies?

Methodological Answer:

- Standardize protocols: Adopt OECD 105 guidelines for shake-flask solubility determination.

- Inter-laboratory validation: Share samples with collaborators to control for instrumentation variability (e.g., HPLC vs. gravimetry).

- Meta-analysis: Pool data from structurally similar compounds (e.g., 4-(4-Hydroxyphenoxy)benzoic acid) to identify outliers and refine predictive models .

Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized this compound?

Methodological Answer:

- LC-MS/MS: Use reverse-phase C18 columns (0.1% formic acid in water/acetonitrile) with MRM (multiple reaction monitoring) for impurities <0.1%.

- NMR spiking: Add authentic standards of suspected byproducts (e.g., unreacted 10-hydroxydecanol) to -NMR samples for quantification.

- ICP-OES: Check for residual catalysts (e.g., Pd from coupling reactions) with detection limits <1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.